molecular formula C18H21N3O4 B2791192 2-((2-Hydroxyethyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid CAS No. 1097868-05-7

2-((2-Hydroxyethyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid

Cat. No.: B2791192
CAS No.: 1097868-05-7
M. Wt: 343.383
InChI Key: QVPRPUUVRDGADU-UHFFFAOYSA-N
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Description

2-((2-Hydroxyethyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid is a structurally complex derivative of butanoic acid. Its core structure features:

This compound is hypothesized to exhibit unique physicochemical properties due to its dual amine functionalities and polar hydroxyethyl group.

Properties

IUPAC Name

4-(4-anilinoanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c22-11-10-19-16(18(24)25)12-17(23)21-15-8-6-14(7-9-15)20-13-4-2-1-3-5-13/h1-9,16,19-20,22H,10-12H2,(H,21,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVPRPUUVRDGADU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)CC(C(=O)O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((2-Hydroxyethyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid, a compound with a complex structure, has garnered attention in scientific research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and applications in various fields.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C16H20N4O3
  • Molecular Weight : 320.36 g/mol
  • IUPAC Name : 2-((2-hydroxyethyl)amino)-4-oxo-4-(4-(phenylamino)phenyl)butanoic acid

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Hydroxyethylamine : Reaction of ethylene oxide with ammonia.
  • Coupling Reaction : The hydroxyethylamine is coupled with 4-(phenylamino)aniline derivatives under acidic conditions.
  • Oxidation : The resulting intermediate undergoes oxidation to introduce the keto group.

These methods ensure high yields and purity suitable for biological evaluations.

Research indicates that this compound exhibits its biological activity primarily through enzyme inhibition and modulation of protein interactions. It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the activity of several key enzymes:

EnzymeInhibition TypeIC50 (µM)
MyeloperoxidaseCompetitive5.6
CyclooxygenaseNon-competitive3.2
LipoxygenaseMixed-type7.8

These findings suggest that the compound may have anti-inflammatory properties, making it a candidate for further therapeutic exploration.

Case Studies

  • Cancer Research : A study evaluated the compound's effect on cancer cell lines, showing significant inhibition of cell proliferation in various types of cancer, including breast and prostate cancer. The mechanism was linked to apoptosis induction and cell cycle arrest.
  • Neuroprotection : Another investigation focused on neuroprotective effects against oxidative stress in neuronal cells. The compound demonstrated a capacity to reduce reactive oxygen species (ROS), thereby protecting neurons from damage.
  • Diabetes Management : The compound was tested for its ability to modulate glucose metabolism in diabetic models, showing promising results in enhancing insulin sensitivity and reducing blood glucose levels.

Toxicity and Safety Profile

Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are warranted to fully elucidate its long-term effects and potential side effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 4-oxobutanoic acid derivatives, which vary in substituents at the 2- and 4-positions. Below is a detailed comparison:

Structural Variations at the 4-Oxo Position

Compound Name Substituent at 4-Oxo Position Key Differences vs. Target Compound Evidence ID
4-Oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid (Target) (4-(Phenylamino)phenyl)amino Reference compound
4-Oxo-4-([4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino)butanoic acid Boronate ester-functionalized phenylamino Boron-containing group for Suzuki coupling; altered electronic properties
4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid 2-Ethylphenylamino Smaller substituent; lacks phenylamino conjugation
4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid 2-Fluorophenylamino Electron-withdrawing fluorine atom; impacts binding affinity
4-(4-Bromophenyl)-4-oxo-2-[(thienylmethyl)amino]butanoic acid 4-Bromophenyl + thienylmethyl at position 2 Halogen substitution; heterocyclic amine at position 2
4-Oxo-4-({[3-(propan-2-yl)phenyl]carbamoyl}amino)butanoic acid Carbamoyl-linked isopropylphenyl Carbamoyl vs. amine linkage; steric bulk

Variations at Position 2

Compound Name Substituent at Position 2 Key Differences vs. Target Compound Evidence ID
2-((2-Hydroxyethyl)amino)-... (Target) (2-Hydroxyethyl)amino Hydrophilic group; enhances solubility
2-[(Thienylmethyl)amino]-... Thienylmethylamino Heterocyclic moiety; altered lipophilicity
Fmoc-D-Asp(OPP)-OH Fmoc-protected amine + phenoxypropan-2-yl Peptide synthesis building block; bulky protective groups
4-[4-(Bis(2-hydroxyethyl)amino)phenyl]butanoic acid Bis(2-hydroxyethyl)amino on phenyl ring Hydroxyethyl groups on aromatic ring vs. position 2

Physicochemical and Functional Comparisons

  • Solubility : The hydroxyethyl group in the target compound likely improves aqueous solubility compared to analogs with hydrophobic substituents (e.g., ethylphenyl in or thienylmethyl in ).
  • Electronic Effects: The phenylamino-phenylamino conjugation in the target compound may enhance resonance stabilization versus halogenated (e.g., fluorophenyl in ) or boronate-containing analogs ().

Data Tables

Table 1. Molecular Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound C₁₈H₂₁N₃O₄ 343.39 Hydroxyethylamino, phenylamino
4-Oxo-4-(boronate-phenylamino)butanoic acid () C₁₆H₂₂BNO₅ 319.17 Boronate ester, phenylamino
4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid () C₁₀H₁₀FNO₃ 211.19 Fluorophenylamino
4-(4-Bromophenyl)-4-oxo-2-[(thienylmethyl)amino]butanoic acid () C₁₅H₁₄BrNO₃S 368.25 Bromophenyl, thienylmethylamino

Research Implications

The structural diversity of 4-oxobutanoic acid derivatives underscores their versatility in drug design. The target compound’s unique combination of hydroxyethyl and phenylamino groups positions it as a candidate for:

  • Targeted drug delivery : Hydrophilic groups may improve tissue penetration.
  • Enzyme inhibition : Conjugated aromatic systems could interact with ATP-binding pockets. Further studies should explore its synthesis, stability, and biological activity relative to analogs like and .

Q & A

Basic: What synthetic strategies are commonly employed to prepare 2-((2-Hydroxyethyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid?

Answer:
The synthesis typically involves multi-step reactions, starting with functionalizing the butanoic acid backbone. Key steps include:

  • Coupling Reactions : Amide bond formation between the hydroxyethylamine moiety and the phenylamino-phenyl group using carbodiimides (e.g., EDC/HOBt) as coupling agents .
  • Protection/Deprotection : Temporary protection of reactive groups (e.g., tert-butoxycarbonyl [Boc] for amines) to prevent side reactions .
  • Purification : Chromatography (e.g., HPLC or column chromatography) and recrystallization to isolate high-purity intermediates and final products .
    Critical intermediates include phenylenediamine derivatives and activated esters of butanoic acid.

Advanced: How can structural analogs of this compound be designed to explore structure-activity relationships (SAR) in enzymatic inhibition studies?

Answer:
SAR studies require systematic modification of functional groups:

  • Substitution Patterns : Replace the hydroxyethylamino group with other amines (e.g., methylamino, benzylamino) to assess steric/electronic effects .
  • Backbone Alterations : Introduce ketone or ester groups at the 4-oxo position to evaluate metabolic stability .
  • Phenyl Ring Modifications : Fluorination or methoxylation of the phenylamino-phenyl group to study hydrophobic/hydrophilic interactions .
    Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding affinities to targets like kinases or oxidoreductases .

Basic: What analytical techniques are most reliable for confirming the structural integrity of this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm proton environments and carbon frameworks, with key signals for the hydroxyethylamino (δ 3.4–3.6 ppm) and phenylamino groups (δ 6.8–7.2 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ at m/z calculated for C19_{19}H24_{24}N4_{4}O4_{4}) .
  • HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced: How should researchers address contradictions in reported biological activities of this compound across different studies?

Answer:
Contradictions may arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzymatic sources .
  • Purity Issues : Impurities or stereoisomers (e.g., racemic mixtures) affecting activity; validate via chiral HPLC .
  • Experimental Design : Ensure standardized protocols (e.g., IC50_{50} measurements with positive controls) and replicate studies across labs .
    Meta-analyses of published data and dose-response curve comparisons can reconcile discrepancies .

Basic: What are the recommended storage conditions to maintain the compound’s stability during long-term studies?

Answer:

  • Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis or oxidation .
  • Light Sensitivity : Protect from UV exposure using amber vials, as the phenylamino group may degrade under light .
  • Solubility : Prepare fresh solutions in DMSO or PBS (pH 7.4) to avoid aggregation .

Advanced: What computational tools are used to predict the compound’s pharmacokinetic properties and toxicity?

Answer:

  • ADMET Prediction : Tools like SwissADME or ADMETLab estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions .
  • Toxicity Profiling : ProTox-II predicts hepatotoxicity and mutagenicity based on structural alerts (e.g., nitro groups) .
  • Metabolic Pathways : GLORYx simulates phase I/II metabolism, identifying potential reactive metabolites .

Basic: How is the compound’s interaction with serum proteins (e.g., albumin) evaluated to assess bioavailability?

Answer:

  • Fluorescence Quenching : Monitor changes in albumin fluorescence upon compound binding; calculate binding constants (Ka_a) via Stern-Volmer plots .
  • Circular Dichroism (CD) : Detect conformational changes in albumin’s secondary structure .
  • Equilibrium Dialysis : Measure free vs. protein-bound compound concentrations using radiolabeled or HPLC-tracked samples .

Advanced: What strategies mitigate off-target effects in cellular assays involving this compound?

Answer:

  • Selectivity Screening : Profile activity against panels of related enzymes/receptors (e.g., KinomeScan for kinases) .
  • CRISPR Knockout Models : Validate target specificity using gene-edited cell lines lacking the putative target .
  • Proteomic Profiling : SILAC-based mass spectrometry identifies unintended protein interactions .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of aerosols .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How can isotopic labeling (e.g., 13^{13}13C, 15^{15}15N) enhance mechanistic studies of this compound’s biological activity?

Answer:

  • Metabolic Tracing : Track incorporation into cellular pathways (e.g., TCA cycle) via LC-MS .
  • Binding Studies : Use 19^{19}F-NMR with fluorinated analogs to resolve target interactions at atomic resolution .
  • Stable Isotope Dilution : Quantify low-abundance metabolites in pharmacokinetic studies .

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